molecular formula C8H6ClFO2 B1340083 2-Fluoro-4-methoxybenzoyl chloride CAS No. 321-24-4

2-Fluoro-4-methoxybenzoyl chloride

Cat. No. B1340083
Key on ui cas rn: 321-24-4
M. Wt: 188.58 g/mol
InChI Key: UHLDNUXKNREILG-UHFFFAOYSA-N
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Patent
US09221814B2

Procedure details

To a solution of MeCN (4.35 g, 106.0 mmol) in THF (200 mL) at −78° C. was added n-BuLi, 2.5 M in hexanes (32.5 mL, 79.5 mmol). The resulting solution was stirred for 20 minutes and then a solution of 2-fluoro-4-methoxybenzoyl chloride (5.00 g, 26.5 mmol) in tetrahydrofuran (THF) (50 mL) was added slowly. The reaction mixture was allowed to proceed for 1 hour at −78° C. and then saturated aqueous NH4Cl (250 mL) was added. As the reaction warmed to room temperature, it was acidified with 1 N HCl (250 mL). Then, the resulting mixture was extracted with 1:1 EtOAc:hexanes (500 mL), and the organic extract was washed with brine, dried over MgSO4, and evaporated in vacuo to provide 3.5 g (68% crude yield) of the title compound.
Name
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
32.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]#[N:3].[Li]CCCC.[F:9][C:10]1[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:11]=1[C:12](Cl)=[O:13].[NH4+].[Cl-].Cl>O1CCCC1>[F:9][C:10]1[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:11]=1[C:12](=[O:13])[CH2:1][C:2]#[N:3] |f:3.4|

Inputs

Step One
Name
Quantity
4.35 g
Type
reactant
Smiles
CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
32.5 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC(=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to proceed for 1 hour at −78° C.
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
Then, the resulting mixture was extracted with 1:1 EtOAc
EXTRACTION
Type
EXTRACTION
Details
hexanes (500 mL), and the organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)C(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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